molecular formula C12H10BrN3O3 B1448397 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1785761-82-1

1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1448397
CAS No.: 1785761-82-1
M. Wt: 324.13 g/mol
InChI Key: AITKSAIKAXTKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine-2-one core fused with a 6-bromo-substituted indazole moiety and a carboxylic acid group at position 2. The bromine atom at position 6 of the indazole ring may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3/c13-7-1-2-8-9(4-7)14-15-11(8)16-5-6(12(18)19)3-10(16)17/h1-2,4,6H,3,5H2,(H,14,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITKSAIKAXTKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. Its unique structure combines an indazole moiety with a pyrrolidine-3-carboxylic acid, which are both associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀BrN₃O₃, with a molecular weight of approximately 324.14 g/mol. The presence of the bromine atom in the indazole ring is significant, as brominated compounds often exhibit enhanced biological activity due to improved binding affinity to biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₀BrN₃O₃
Molecular Weight324.14 g/mol
CAS Number1785761-82-1
Purity95%

Anticancer Properties

Indazole derivatives, including this compound, have been studied for their anticancer potential. The indazole structure is known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis. Research indicates that compounds with similar structures can effectively reduce cell proliferation in various cancer cell lines.

Case Study: EGFR Inhibition
A study demonstrated that indazole-based compounds can inhibit EGFR activity, leading to decreased tumor cell viability in vitro. This suggests that this compound may possess similar properties worth investigating further.

Neuroprotective Effects

Pyrrolidine derivatives are explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The incorporation of the pyrrolidine ring in this compound suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

Research Findings: Neuroprotection
Preliminary studies indicate that pyrrolidine-containing compounds can mitigate oxidative stress and improve neuronal survival in vitro. These findings support the hypothesis that this compound may offer neuroprotective benefits.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Indazole Ring : Utilizing starting materials such as 6-bromoindole.
  • Pyrrolidine Formation : Condensation reactions to introduce the pyrrolidine moiety.
  • Carboxylic Acid Functionalization : Finalizing the structure through carboxylic acid derivatization.

Each step requires optimization for yield and purity, which is critical for ensuring biological activity.

Interaction Studies

Understanding the binding affinity of this compound to specific protein targets is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to measure these interactions.

Scientific Research Applications

1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention in various scientific research applications, particularly in drug discovery and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Basic Information

  • Molecular Formula : C₁₂H₁₀BrN₃O₃
  • CAS Number : 1785761-82-1
  • Molecular Weight : 324.13 g/mol
  • Purity : 95% to 97%

Structural Information

PropertyValue
InChI KeyAITKSAIKAXTKSG-UHFFFAOYSA-N
SMILESC1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)O

Drug Discovery

This compound is primarily explored for its potential as a drug candidate due to its unique structural features that allow for interaction with various biological targets. Its indazole moiety is known to exhibit biological activity, making it a candidate for the development of new therapeutic agents.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of indazole can exhibit anticancer properties. Studies have focused on synthesizing variations of this compound to enhance efficacy against specific cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activity, warranting further investigation into this compound's potential as an antimicrobial agent.

Biochemical Research

The compound's ability to act as an inhibitor or modulator of specific enzymes or receptors is under exploration. This includes:

  • Enzyme Inhibition : Investigations into its role as a potential inhibitor of key enzymes involved in metabolic pathways could provide insights into its therapeutic applications.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways relevant to diseases such as cancer and neurodegenerative disorders.

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic methodologies in organic chemistry. Its preparation involves multi-step reactions that can be optimized for yield and purity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituents Melting Point (°C) Notable Features
1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid 6-Bromoindazole N/A* Bromine enhances steric bulk; indazole may target kinase domains
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1) 5-Chloro-2-hydroxyphenyl 145–146 (methyl ester derivative) Chloro and hydroxyl groups improve solubility and antioxidant activity
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) 3-Amino-5-chloro-2-hydroxyphenyl 159–160 Amino group enhances reducing power (OD = 1.675 in Fe³⁺ assay)
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Fluorobenzyl N/A Fluorine improves metabolic stability; used in elastase inhibitors
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,6-Dimethylphenyl N/A Methyl groups increase lipophilicity; used as a synthetic building block

Key Observations :

  • The 6-bromoindazole moiety may confer unique selectivity compared to simpler aryl groups .
  • Hydrogen-Bonding Groups: Hydroxyl and amino substituents (e.g., in compounds 1 and 6) improve antioxidant activity by facilitating electron donation .
  • Heterocyclic Moieties : Indazole (target compound) and benzoxazole (compound 7 ) introduce planar aromatic systems, which are critical for DNA intercalation or enzyme inhibition .

Table 2: Bioactivity Comparison

Compound Activity Mechanism/Results Reference
This compound N/A* Hypothesized kinase inhibition due to indazole scaffold
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one (21) Antioxidant OD = 1.149 (reducing power assay)
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) Antioxidant OD = 1.675 (reducing power assay)
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Anticancer IC₅₀ = 12–45 μM against A549 lung adenocarcinoma
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Elastase Inhibition IC₅₀ = 0.8–2.5 μM

*Direct data unavailable; inferred from structural analogs.

Key Insights :

  • Antioxidant Activity: Electron-rich substituents (e.g., –NH₂, –OH) enhance radical scavenging, as seen in compound 6 .
  • Antimicrobial and Anticancer Potential: Indazole derivatives are known to inhibit kinases and DNA repair enzymes . The target compound’s indazole moiety positions it as a candidate for oncology research, though empirical validation is needed.

Preparation Methods

Synthesis of 6-Bromoindazole Core

  • The synthesis begins with the preparation of the 6-bromoindazole nucleus, which serves as the central scaffold.
  • A common approach involves diazotization of para-aminotoluene , followed by bromination and ring closure to form the 6-bromoindazole structure.
  • This method is favored for its scalability, moderate yields, and use of inexpensive reagents, making it suitable for gram-scale synthesis.

Formation of the Pyrrolidine-3-carboxylic Acid Moiety

  • The pyrrolidine ring bearing a 5-oxo and 3-carboxylic acid functionality is typically introduced through functionalized pyrrolidine derivatives.
  • The carboxylic acid group is often introduced via ester intermediates which are subsequently hydrolyzed.

Coupling of Indazole and Pyrrolidine Units

  • The key step is the formation of the bond between the nitrogen atom of the indazole ring and the pyrrolidine moiety.
  • This is commonly achieved through N-alkylation or amide bond formation using appropriate alkylating agents or peptide coupling reagents.
  • For example, alkylation of 6-bromoindazole with a halo-substituted pyrrolidine derivative or its ester form, followed by hydrolysis, yields the target compound.

Detailed Synthetic Procedure

Based on the closest analogous synthetic strategies for related compounds such as indole or indazole derivatives linked to pyrrolidine carboxylic acids, the following detailed method can be outlined:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Diazotization & Bromination Starting from para-aminotoluene, NaNO2/HBr, Br2 Formation of 6-bromo-substituted aromatic intermediate
2 Ring Closure Cyclization under acidic/basic conditions Formation of 6-bromoindazole core
3 N-Alkylation 6-bromoindazole + halo-substituted pyrrolidine ester, base (e.g., NaH) Formation of N-substituted intermediate
4 Ester Hydrolysis LiOH or NaOH in aqueous/organic solvent Conversion of ester to carboxylic acid, yielding the target this compound

Research Findings and Optimization Notes

  • The alkylation step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or isomerization of sensitive intermediates.
  • Use of mild bases like sodium hydride (NaH) in anhydrous solvents (e.g., DMF) is common to promote selective N-alkylation.
  • Hydrolysis of the ester group is efficiently performed using lithium hydroxide in aqueous media, which provides high yields without racemization or decomposition.
  • Purification is typically achieved via recrystallization or preparative HPLC, ensuring high purity for biological testing.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting material para-Aminotoluene Readily available and inexpensive
Bromination agent Bromine (Br2) or N-bromosuccinimide (NBS) Controlled addition to avoid polybromination
Cyclization conditions Acidic or basic medium, elevated temperature Efficient ring closure to form indazole
Alkylation reagent Halo-substituted pyrrolidine ester Commonly bromo or chloro derivatives
Base for alkylation Sodium hydride (NaH), DBU Strong base needed for deprotonation of indazole NH
Hydrolysis agent LiOH or NaOH aqueous solution Mild conditions to preserve sensitive functional groups
Purification method Recrystallization, preparative HPLC To achieve high purity for pharmacological evaluation

Summary of Key Research Sources

  • The patent WO2016041618A1 describes substituted indazoles and related heterocycles, highlighting the importance of brominated indazole cores for biological activity.
  • Ambeed product data confirms the availability and structural details of this compound, supporting the molecular formula and purity data.
  • Recent research on indole-based inhibitors structurally related to this compound outlines efficient synthetic routes for brominated heterocycles linked to pyrrolidine or similar rings, emphasizing the significance of careful intermediate preparation and coupling strategies.

Q & A

What are the optimal synthetic routes for 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Advanced Research Focus:
Synthesis of this compound likely involves coupling the 6-bromoindazole moiety with a prefunctionalized 5-oxopyrrolidine-3-carboxylic acid scaffold. Evidence from analogous syntheses (e.g., amide bond formation in compound 11 in and itaconic acid-based cyclization in ) suggests two potential strategies:

  • Route A: Direct coupling via peptide-like condensation using carbodiimide reagents (e.g., EDCl/HOBt) under inert conditions.
  • Route B: Stepwise assembly via cyclization of a precursor, such as reacting bromoindazole derivatives with itaconic acid analogues (see Scheme 1 in ).
    Methodological Considerations:
  • Purity Challenges: Byproducts from incomplete cyclization or bromine displacement require rigorous purification (e.g., reverse-phase HPLC ).
  • Yield Optimization: Catalytic acid (e.g., H2SO4) in Route B improves cyclization efficiency but may necessitate neutralization steps .

How can crystallographic disorder in the 5-oxopyrrolidine ring be resolved during structural characterization?

Advanced Research Focus:
The 5-oxopyrrolidine ring’s conformational flexibility can lead to crystallographic disorder, complicating X-ray diffraction analysis. SHELX-based refinement (e.g., SHELXL ) is critical for modeling partial occupancy or alternative conformations.
Methodological Recommendations:

  • Data Collection: High-resolution (<1.0 Å) data minimizes ambiguity in electron density maps.
  • Refinement: Use restraints for bond lengths/angles and apply TWIN/BASF commands in SHELXL to handle twinning or pseudosymmetry .
    Example: A similar compound in required anisotropic displacement parameter adjustments to resolve ring puckering.

What computational methods are suitable for predicting the electronic properties of the bromoindazolyl-pyrrolidine system?

Advanced Research Focus:
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) can model charge distribution, frontier molecular orbitals, and reactivity. The Colle-Salvetti correlation-energy formula provides a framework for evaluating electron density in heterocyclic systems.
Key Parameters:

  • Basis Sets: 6-31G(d,p) for geometry optimization; aug-cc-pVDZ for accurate electron correlation.
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate aqueous or DMSO environments .
    Application: Predict nucleophilic attack sites on the pyrrolidine ring or electrophilic reactivity at the bromine substituent.

How do conflicting NMR signals for the pyrrolidine ring protons arise, and how can they be resolved?

Basic Research Focus:
Protons on the pyrrolidine ring (C3 and C4) may exhibit complex splitting due to restricted rotation or diastereotopicity.
Resolution Strategies:

  • Variable Temperature NMR: Lower temperatures (e.g., –40°C) slow ring inversion, simplifying splitting patterns .
  • 2D Experiments: COSY and NOESY confirm coupling relationships and spatial proximity (e.g., NOE between C3-H and the indazole proton) .
    Example: In compound 11 , similar challenges were resolved using ¹³C-HSQC to assign quaternary carbons.

What are the key challenges in analyzing the compound’s stability under physiological conditions?

Advanced Research Focus:
The lactam ring (5-oxopyrrolidine) is prone to hydrolysis in aqueous media, while the bromoindazole group may undergo photodecomposition.
Methodological Approach:

  • Accelerated Stability Testing: Use HPLC-MS to monitor degradation products at elevated temperatures (40–60°C) and varying pH .
  • Light Exposure Studies: Conduct controlled UV-vis irradiation experiments to assess photolytic pathways .
    Data Interpretation: Compare degradation kinetics with structurally related compounds (e.g., 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ).

How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

Advanced Research Focus:
The bromine atom and indazole-pyrrolidine scaffold suggest potential interactions with enzymes like neutrophil elastase or PYCR1 .
Experimental Design:

  • Analog Synthesis: Replace bromine with other halogens or modify the pyrrolidine substituents (e.g., methyl, carboxylic acid) .
  • Enzyme Assays: Use fluorescence-based kinetic assays to measure IC50 values and compare with control inhibitors (e.g., compound 10 in ).
    Data Analysis: Molecular docking (AutoDock Vina) paired with MD simulations identifies key binding residues and conformational changes .

What strategies mitigate solubility limitations during in vitro bioactivity assays?

Basic Research Focus:
The carboxylic acid group enhances water solubility, but the bromoindazole moiety may cause aggregation.
Methodology:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based formulations .
  • pH Adjustment: Ionize the carboxylic acid at pH 7.4 to improve solubility, confirmed by UV-vis spectroscopy .
    Validation: Compare solubility profiles with derivatives like 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.